Zn(SO2CF2H)2

Catalog No.
S8226951
CAS No.
M.F
C2H2F4O4S2Zn
M. Wt
295.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zn(SO2CF2H)2

Product Name

Zn(SO2CF2H)2

IUPAC Name

zinc;difluoromethanesulfinate

Molecular Formula

C2H2F4O4S2Zn

Molecular Weight

295.5 g/mol

InChI

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2

InChI Key

UGEYAPVLXKEKMP-UHFFFAOYSA-L

SMILES

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2]

Canonical SMILES

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2]

Difluoromethylation Reagent

One of the primary applications of Zn(SO2CF2H)2 lies in its function as a difluoromethylating reagent. A study by Baran et al. in 2012 demonstrated the effectiveness of Zn(SO2CF2H)2 in radical difluoromethylation reactions []. This method allows for the selective introduction of the -CF2H group onto various organic substrates, including heteroaromatic compounds. The reaction proceeds through a radical pathway mediated by Zn(SO2CF2H)2 and often requires an oxidant like tert-butyl hydroperoxide (TBHP) [].

Here are some of the advantages of using Zn(SO2CF2H)2 for difluoromethylation:

  • Selectivity: Zn(SO2CF2H)2 exhibits good selectivity for difluoromethylation, allowing researchers to target specific sites on a molecule.
  • Mild reaction conditions: The difluoromethylation reaction using Zn(SO2CF2H)2 can be conducted under relatively mild conditions, making it compatible with a wider range of substrates.
  • Novelty: Zn(SO2CF2H)2 represents a novel approach to difluoromethylation, offering an alternative to traditional methods that may be limited in scope or require harsh reaction conditions.

Zinc difluoromethanesulfinate, with the chemical formula Zn SO2CF22\text{Zn SO}_2\text{CF}_2\text{H }_2, is a zinc-based compound that has garnered attention for its unique properties and applications in organic synthesis. This compound consists of a zinc ion coordinated with two difluoromethanesulfinate groups. The difluoromethanesulfinate moiety is characterized by the presence of a sulfur atom bonded to two oxygen atoms and a difluoromethyl group, making it a valuable reagent in various

Zinc difluoromethanesulfinate is primarily utilized as a difluoromethylating agent in organic synthesis. It participates in several key reactions:

  • Difluoromethylation of Aromatic Compounds: The compound can be used to introduce difluoromethyl groups into aromatic systems through radical mechanisms, often facilitated by oxidants such as tert-butyl hydroperoxide (t-BuOOH) .
  • C–H Activation: It has been employed in direct C–H oxidative difluoromethylation of heteroarenes, showcasing its effectiveness in modifying complex organic molecules .
  • Reactivity with Organohalides: Zinc difluoromethanesulfinate has shown reactivity towards various organohalides, allowing for the formation of difluoromethylated products through transmetalation processes .

While specific biological activities of zinc difluoromethanesulfinate have not been extensively documented, its role as a reagent in synthetic organic chemistry suggests potential applications in medicinal chemistry. The introduction of difluoromethyl groups can significantly alter the pharmacokinetic properties of compounds, which may enhance their biological activity. Further research is necessary to explore its toxicity and biological interactions.

The synthesis of zinc difluoromethanesulfinate can be achieved through several methods:

  • Direct Reaction with Sulfur Dioxide and Difluoromethylating Agents: One common method involves reacting zinc salts with sulfur dioxide and difluoromethylating agents under controlled conditions to yield the desired compound .
  • Metal-Catalyzed Reactions: The compound can also be synthesized via metal-catalyzed reactions involving the coupling of organohalides with zinc salts in the presence of suitable catalysts .

Zinc difluoromethanesulfinate is primarily used in:

  • Organic Synthesis: It serves as a crucial reagent for introducing difluoromethyl groups into various organic substrates, which is valuable for developing pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique properties may find applications in materials science, particularly in the development of fluorinated polymers and coatings.

Interaction studies involving zinc difluoromethanesulfinate have focused on its reactivity with different substrates. For instance, it has been shown to interact effectively with heteroaromatic compounds and aliphatic carboxylic acids, leading to selective difluoromethylation under radical conditions . These studies highlight its potential as a versatile reagent in synthetic methodologies.

Zinc difluoromethanesulfinate can be compared with several similar compounds that also serve as difluoromethylating agents:

Compound NameStructureUnique Features
Zinc DifluoroacetateZn CF2COO 2\text{Zn CF}_2\text{COO }_2Less reactive than zinc difluoromethanesulfinate.
Copper(I) DifluoromethanesulfinateCu SO2CF2\text{Cu SO}_2\text{CF}_2\text{H }More reactive; used in rapid fluorination reactions.
Cadmium DifluoromethanesulfinateCd SO2CF22\text{Cd SO}_2\text{CF}_2\text{H }_2Higher toxicity but greater reactivity compared to zinc.

Zinc difluoromethanesulfinate is unique due to its lower toxicity and moderate reactivity, making it an attractive option for synthetic applications where safety is a concern .

Hydrogen Bond Acceptor Count

10

Exact Mass

293.862205 g/mol

Monoisotopic Mass

293.862205 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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